2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid is a chemical compound that features a pyridine ring substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid typically involves the coupling of 6-bromo-2-chloropyridine with decanoic acid. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and esterification . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The decanoic acid moiety can interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
2-Bromo-6-chloropyridine: Shares the pyridine ring with bromine and chlorine substitutions but lacks the decanoic acid moiety.
2-Chloropyridine-3-boronic acid: Contains a pyridine ring with a chlorine atom and a boronic acid group.
Uniqueness: 2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid is unique due to the presence of both the halogenated pyridine ring and the decanoic acid moiety.
Properties
CAS No. |
62805-23-6 |
---|---|
Molecular Formula |
C15H21BrClNO3 |
Molecular Weight |
378.69 g/mol |
IUPAC Name |
2-(6-bromo-2-chloropyridin-3-yl)oxydecanoic acid |
InChI |
InChI=1S/C15H21BrClNO3/c1-2-3-4-5-6-7-8-12(15(19)20)21-11-9-10-13(16)18-14(11)17/h9-10,12H,2-8H2,1H3,(H,19,20) |
InChI Key |
WGICJAXMYMWQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)O)OC1=C(N=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.